N-Stearoyl Phytosphingosine-13C2,d2 N-Stearoyl Phytosphingosine-13C2,d2
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207951
InChI:
SMILES:
Molecular Formula: C₃₄¹³C₂H₇₁D₂NO₄
Molecular Weight: 587.97

N-Stearoyl Phytosphingosine-13C2,d2

CAS No.:

Cat. No.: VC0207951

Molecular Formula: C₃₄¹³C₂H₇₁D₂NO₄

Molecular Weight: 587.97

* For research use only. Not for human or veterinary use.

N-Stearoyl Phytosphingosine-13C2,d2 -

Specification

Molecular Formula C₃₄¹³C₂H₇₁D₂NO₄
Molecular Weight 587.97

Introduction

Chemical Structure and Properties

N-Stearoyl Phytosphingosine-13C2,d2 is a synthetic derivative of phytosphingosine, featuring a sphingolipid backbone with isotopic labeling. The compound possesses the following chemical and physical characteristics:

PropertyValue
Molecular FormulaC₃₄¹³C₂H₇₁D₂NO₄
Molecular Weight587.97
Physical FormPowder
Functional GroupsAmide, Hydroxyl
Storage Conditions-20°C

The specific positioning of these isotopic labels allows for precise tracking of the compound in metabolic pathways and biological systems, making it particularly valuable for mass spectrometry-based research applications. The stearoyl moiety contributes to the compound's hydrophobic properties, influencing its behavior in lipid membranes and cellular environments.

Synthesis and Purification

The synthesis of N-Stearoyl Phytosphingosine-13C2,d2 typically involves a controlled acylation reaction between isotopically labeled phytosphingosine and stearic acid. This reaction requires precise conditions to ensure high yield and purity of the final product.

Synthesis Process

The synthetic route generally follows these steps:

  • Preparation of isotopically labeled phytosphingosine (¹³C₂,d₂-phytosphingosine)

  • Activation of stearic acid using coupling reagents

  • Controlled acylation reaction between the activated stearic acid and labeled phytosphingosine

  • Protection and deprotection of specific functional groups to ensure selectivity

The reaction conditions must be carefully monitored to maintain the stereochemical integrity of the phytosphingosine backbone, which is crucial for its biological activity.

Purification Methods

After synthesis, the compound undergoes rigorous purification procedures to isolate it from reaction byproducts:

  • Chromatographic techniques including column chromatography

  • High-performance liquid chromatography (HPLC)

  • Verification of purity using analytical methods such as gas chromatography (GC)

  • Confirmation of isotopic labeling using mass spectrometry

These purification steps are essential to ensure a final product with high purity (≥98%), which is critical for reliable research applications.

Biological Activities

N-Stearoyl Phytosphingosine-13C2,d2 and related compounds exhibit several biological activities that make them valuable in research and potential therapeutic applications.

Cell Signaling

Sphingolipids, including phytosphingosine derivatives, play important roles in cell signaling pathways. Studies indicate that phytosphingosine and its derivatives can influence signaling enzymes such as phospholipase D (PLD) and phospholipase C (PLC). For instance, research has shown that phytosphingosine (PHS) and C2-phytoceramide (C2-PHC) inhibit carbachol-induced activation of PLD in Chinese hamster ovary (CHO) cells expressing the Caenorhabditis elegans muscarinic acetylcholine receptor (mAChR) .

Cell Proliferation and Apoptosis

Research findings suggest that phytosphingosine-based compounds can influence cell proliferation and induce cell death. Treatment of CHO cells with phytosphingosine (PHS), C2-PHC, or C6-PHC resulted in cell death in a time- and dose-dependent manner. Notably, C2-PHC induced internucleosomal DNA fragmentation, while PHS or C6-PHC had minimal effects on DNA fragmentation under the same experimental conditions .

These observations suggest that N-Stearoyl Phytosphingosine-13C2,d2 may possess similar biological activities, making it relevant for studying cellular processes related to growth regulation and programmed cell death.

Research Applications

Analytical Chemistry Applications

The primary advantage of N-Stearoyl Phytosphingosine-13C2,d2 lies in its isotopic labeling, which makes it exceptionally valuable in analytical chemistry, particularly mass spectrometry. The incorporation of stable isotopes creates a distinct mass signature that can be easily tracked in complex biological samples .

This property is especially useful in:

  • Quantitative analyses using mass spectrometry

  • Metabolic pathway studies

  • Pharmacokinetic investigations

  • Stable isotope dilution assays

When used as an internal standard, this compound enables precise quantification of related sphingolipids in biological samples by compensating for variations in extraction efficiency, ionization, and detection .

Dermatological Research

N-Stearoyl Phytosphingosine-13C2,d2 has significant applications in dermatological research, particularly in studying skin barrier function and lipid metabolism in the epidermis.

Research involving oral administration of labeled sphingosine (¹³C₂,D₂-SPH) to mice revealed important insights about sphingolipid metabolism in skin. The compound was absorbed through the digestive tract and distributed to the skin, with subsequent transfer from the dermis to the epidermis. In vitro studies using human skin keratinocytes demonstrated that treatment with ¹³C₂,D₂-SPH resulted in the intracellular production of glucosylceramides (GlcCer) and ceramides (Cer) containing the labeled sphingosine .

These findings have implications for understanding how ceramides and related compounds contribute to skin barrier function and may inform the development of dermatological treatments for conditions associated with impaired skin barrier integrity.

Membrane Research

Ceramides, including N-stearoyl phytosphingosine, are critical components of biological membranes, particularly in the stratum corneum of the skin. Studies comparing different phytoceramides containing diverse fatty acid chain lengths have demonstrated varying effects on membrane organization and skin barrier function.

Research has shown that phytoceramides derived from natural oils, with diverse chain lengths of N-acylated fatty acids, improved the recovery rate of damaged stratum corneum and enhanced hydration better than single chain length ceramides such as C18-ceramide N-stearoyl phytosphingosine (NP) .

N-Stearoyl Phytosphingosine-13C2,d2 serves as an important tool in these investigations, allowing researchers to track the fate and metabolism of specific ceramide species within membrane structures.

Comparison with Similar Sphingolipids

N-Stearoyl Phytosphingosine-13C2,d2 belongs to a broader family of sphingolipids, each with distinct structural features and biological activities. The following table compares this compound with related sphingolipids:

CompoundKey Structural FeaturesDistinctive Properties
N-Stearoyl Phytosphingosine-13C2,d2Stearoyl group (C18:0), isotopic labeling (²C₂,d₂)Enhanced analytical detectability, tracking capabilities
N-Stearoyl PhytosphingosineStearoyl group (C18:0), no isotopic labelingNatural component in skin barrier, used as reference compound
N-Palmitoyl PhytosphingosinePalmitoyl group (C16:0)Different chain length affecting membrane properties
N-Oleoyl PhytosphingosineOleoyl group (C18:1, unsaturated)Unsaturation affects membrane fluidity
PhytosphingosineNo N-acylationPrecursor molecule with different biological activity

The variation in N-acyl chain length and saturation among these compounds results in different physical properties and biological activities. Ceramides in human stratum corneum consist of a mixture of diverse N-acylated fatty acids with different chain lengths, typically ranging from C16 to C26, with C24 being the major class .

The unique isotopic labeling of N-Stearoyl Phytosphingosine-13C2,d2 sets it apart from these natural ceramides, enabling its use as a tracer in metabolic studies without significantly altering the biological behavior of the parent compound.

Applications in Skin Barrier Function Research

Studies involving ceramides and their derivatives have revealed important insights into skin barrier function and the potential therapeutic applications of these compounds.

Research has demonstrated that phytoceramides derived from natural oils, containing diverse chain lengths of fatty acids, can improve the physiological properties of the stratum corneum. These compounds enhanced the recovery rate of damaged skin barrier and increased hydration more effectively than single-chain ceramides like C18-ceramide N-stearoyl phytosphingosine .

N-Stearoyl Phytosphingosine-13C2,d2 contributes to this research field by allowing precise tracking of ceramide metabolism in skin. When sphingosine labeled with ¹³C₂,D₂ was administered to mice, it was observed that the compound was absorbed through the digestive tract, distributed to the skin, and transferred from the dermis to the epidermis .

These findings highlight the potential of isotopically labeled sphingolipids in elucidating the mechanisms of skin barrier function and developing more effective treatments for skin conditions associated with barrier dysfunction.

Future Research Directions

The unique properties of N-Stearoyl Phytosphingosine-13C2,d2 open several avenues for future research:

  • Further investigation of its metabolism and distribution in different tissues using advanced mass spectrometry techniques

  • Exploration of its potential as a biomarker for sphingolipid-related disorders

  • Development of novel therapeutic approaches based on the understanding of ceramide metabolism in skin diseases

  • Comparative studies of different isotopically labeled ceramides to elucidate structure-function relationships

  • Application in emerging fields such as lipidomics for comprehensive profiling of sphingolipids in biological systems

As analytical technologies continue to advance, the utility of isotopically labeled compounds like N-Stearoyl Phytosphingosine-13C2,d2 is expected to expand, contributing to deeper insights into lipid metabolism and related pathological conditions.

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